![molecular formula C3H5NaO3 B050916 Sodium L-lactate-13C3 solution CAS No. 201595-71-3](/img/structure/B50916.png)
Sodium L-lactate-13C3 solution
Overview
Description
Sodium L-lactate-13C3 is an isotopic analogue of sodium L-lactate . It is used as a quantitative standard or metabolic tracer in mass spectrometry (MS)-based experiments . It can be used as an internal standard for the quantitative determination of blood lactate and pyruvate using filter-paper dried blood spots followed by liquid chromatography-mass spectrometry (LC-MS/MS) .
Molecular Structure Analysis
The linear formula of Sodium L-lactate-13C3 is 13CH313CH(OH)13CO2Na . It has a molecular weight of 115.04 .Physical And Chemical Properties Analysis
Sodium L-lactate-13C3 is a liquid solution with a concentration of 45-55% (w/w) in water . It is suitable for mass spectrometry (MS) techniques .Scientific Research Applications
Metabolomics Research
Sodium L-lactate-13C3 is widely used in metabolomics research . It can be used to study the metabolism of various biological systems. The 13C3 label allows for precise tracking of the lactate molecule, providing valuable insights into metabolic pathways .
Clinical Mass Spectrometry
In clinical mass spectrometry, Sodium L-lactate-13C3 can be used as a quantitative standard . It helps in the accurate measurement of lactate levels in biological samples, which is crucial for diagnosing and monitoring certain medical conditions .
Hyperpolarization Studies
Cancer Research
Sodium L-lactate-13C3 can be used to study the metabolism of NAD redox metabolism or lactate levels, which may help to develop novel immunotherapies in cancer . This is particularly relevant in the context of the Warburg effect, where cancer cells exhibit increased glycolysis and lactate production .
Therapeutic Immunosuppression
Research has shown that lactate plays a role in immune response regulation . Sodium L-lactate-13C3 can be used to study these mechanisms, potentially leading to the development of new therapeutic immunosuppression strategies .
Quantitative Determination of Blood Lactate and Pyruvate
Sodium L-lactate-13C3 can be used as an internal standard for the quantitative determination of blood lactate and pyruvate using filter-paper dried blood spots followed by LC-MS/MS . This method provides a quick and minimally invasive way to monitor these important metabolic markers .
Mechanism of Action
Target of Action
Sodium L-lactate-13C3 is an isotopic analogue of sodium L-lactate . It primarily targets the metabolic pathways of lactate in the body, specifically the NAD redox metabolism . This compound plays a crucial role in the study of lactate levels, which can aid in the development of new cancer immunotherapies and therapeutic immunosuppression .
Mode of Action
Sodium L-lactate-13C3 interacts with its targets by participating in the metabolic processes. It is used as an internal standard for the quantitative determination of blood lactate and pyruvate . The compound’s interaction with its targets leads to changes in the concentration of these metabolites, which can be measured using techniques such as LC-MS/MS .
Biochemical Pathways
The compound affects the lactate and pyruvate metabolic pathways. It is used to study the metabolism of NAD redox or lactate levels . The downstream effects of these pathways can influence the development of novel immunotherapies in cancer and therapeutic immunosuppression .
Pharmacokinetics
Sodium L-lactate is known to be produced by cells during anaerobic glycolysis or proliferation .
Result of Action
The molecular and cellular effects of Sodium L-lactate-13C3’s action are primarily observed in the changes in lactate and pyruvate levels in the blood. These changes can be quantitatively determined using filter-paper dried blood spots followed by LC-MS/MS . Additionally, it can also be used to study the metabolism of NAD redox or lactate levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1,2+1,3+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-USULVYIHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C@@H]([13C](=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635677 | |
Record name | Sodium 2-hydroxy(~13~C_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.038 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 23696276 | |
CAS RN |
201595-71-3 | |
Record name | Sodium 2-hydroxy(~13~C_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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